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molecular formula C11H10F2O2 B8392112 (3,4-Difluoro-phenyl)acetic acid allyl ester

(3,4-Difluoro-phenyl)acetic acid allyl ester

Cat. No. B8392112
M. Wt: 212.19 g/mol
InChI Key: ZWXXQEOEXRIXNQ-UHFFFAOYSA-N
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Patent
US07834008B2

Procedure details

(3,4-Difluorophenyl)acetic acid (52 g; 0.3 mol) was dissolved in N,N-dimethylformamid (200 mL). Potassium carbonate (61 g, 0.45 mol) was added and the mixture was stirred at room temperature (rt) for 15 min. Allyl bromide (47 g, 0.39 mol) was added and the suspension was stirred at room temperature for 20 h. The mixture was thrown into water (250 mL) and extracted with diethylether (2×300 mL). The combined organic phases were washed with water (4×100 mL), dried (Magnesium sulphate) and evaporated in vacuo to give 64 g (3,4-Difluoro-phenyl)acetic acid allyl ester as a clear oil.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][C:7]=1[F:8].C(=O)([O-])[O-].[K+].[K+].[CH2:19](Br)[CH:20]=[CH2:21].O>CN(C)C=O>[CH2:21]([O:11][C:10](=[O:12])[CH2:9][C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=1)[CH:20]=[CH2:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)CC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
61 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
47 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature (rt) for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the suspension was stirred at room temperature for 20 h
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether (2×300 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C=C)OC(CC1=CC(=C(C=C1)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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